5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with a suitable benzaldehyde derivative, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Methylquinoline: Shares the quinoline core but lacks the additional phenyl and nitrile groups.
Nicotinonitrile: Contains the nitrile group but lacks the quinoline structure.
Uniqueness: 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile is unique due to its combination of the quinoline and nicotinonitrile moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H15N3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(2-methylquinolin-7-yl)-2-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H15N3/c1-15-7-8-16-9-10-18(12-21(16)25-15)20-11-19(13-23)22(24-14-20)17-5-3-2-4-6-17/h2-12,14H,1H3 |
InChI Key |
NENPIXNGFVWRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(N=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.